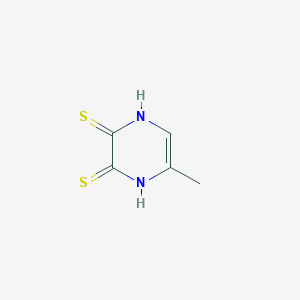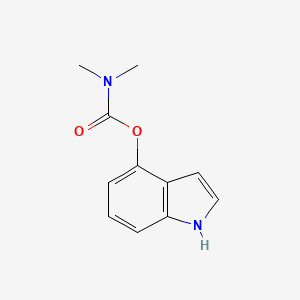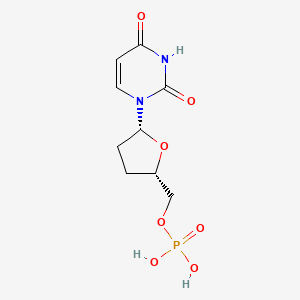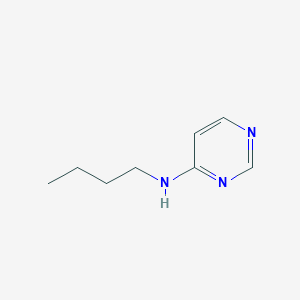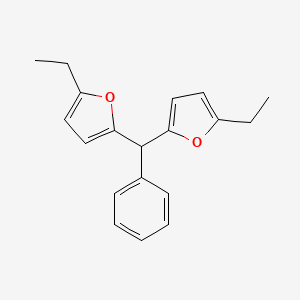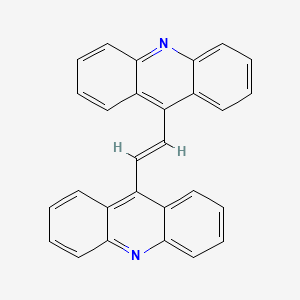
1,2-Di(acridin-9-yl)ethene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Di(acridin-9-yl)ethene is a compound that belongs to the class of acridine derivatives. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . The unique planar ring structure of acridine derivatives allows them to interact with various biomolecular targets, making them valuable in both pharmaceutical and industrial applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Di(acridin-9-yl)ethene typically involves the reaction of acridine derivatives with ethene. One common method involves the use of acridine-9-carbaldehyde and a suitable base to form the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions
1,2-Di(acridin-9-yl)ethene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of acridone derivatives.
Reduction: Formation of reduced acridine derivatives.
Substitution: Formation of substituted acridine derivatives with various functional groups.
科学的研究の応用
1,2-Di(acridin-9-yl)ethene has several scientific research applications, including:
作用機序
The mechanism of action of 1,2-Di(acridin-9-yl)ethene primarily involves DNA intercalation. The planar structure of the acridine rings allows the compound to insert itself between the base pairs of DNA, causing the DNA helix to unwind . This intercalation disrupts the normal function of DNA and inhibits enzymes such as topoisomerase, which are essential for DNA replication and transcription . The compound’s ability to intercalate DNA makes it a potent inhibitor of cell proliferation, particularly in cancer cells .
類似化合物との比較
1,2-Di(acridin-9-yl)ethene can be compared with other acridine derivatives such as:
9-[(E)-2-phenylethenyl]acridine: Similar in structure but with different substituents on the ethene moiety.
Methyl (2E)-3-(acridin-9-yl)-prop-2-enoate: Contains an ester group, which affects its reactivity and biological activity.
Amsacrine (m-AMSA): A well-known DNA intercalator used in clinical settings for its anticancer properties.
The uniqueness of this compound lies in its specific structure, which allows for efficient DNA intercalation and a broad range of biological activities .
特性
CAS番号 |
22270-95-7 |
|---|---|
分子式 |
C28H18N2 |
分子量 |
382.5 g/mol |
IUPAC名 |
9-[(E)-2-acridin-9-ylethenyl]acridine |
InChI |
InChI=1S/C28H18N2/c1-5-13-25-21(9-1)19(22-10-2-6-14-26(22)29-25)17-18-20-23-11-3-7-15-27(23)30-28-16-8-4-12-24(20)28/h1-18H/b18-17+ |
InChIキー |
HPHSXUJDNGYBHI-ISLYRVAYSA-N |
異性体SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)/C=C/C4=C5C=CC=CC5=NC6=CC=CC=C64 |
正規SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)C=CC4=C5C=CC=CC5=NC6=CC=CC=C64 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



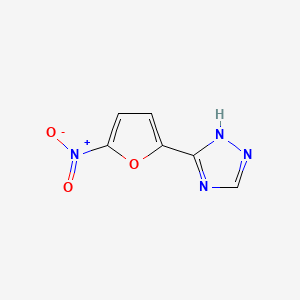
![4-{[(2,4-Dioxo-3,4-dihydropyrimidin-1(2h)-yl)acetyl]amino}benzoic acid](/img/structure/B12919322.png)
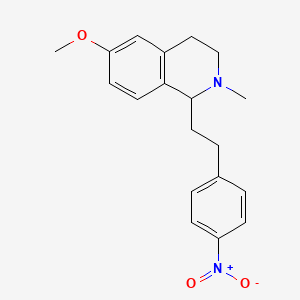
![3-{(1R)-1-[(2-Bromoprop-2-en-1-yl)oxy]but-3-en-1-yl}furan](/img/structure/B12919331.png)
![4-Piperidinol, 1-[5-(phenylethynyl)-4-pyrimidinyl]-](/img/structure/B12919344.png)
![3-(4-Methoxyphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12919349.png)
